3,3-Dimethylpentan-1-amine
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Overview
Description
3,3-Dimethylpentan-1-amine is an organic compound belonging to the class of amines It is characterized by the presence of a primary amine group attached to a carbon chain with two methyl groups at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylpentan-1-amine typically involves the reaction of tert-amyl chloride with propionaldehyde to produce 3,3-dimethylpentan-2-ol. This intermediate is then dehydrated to form 3,3-dimethylpent-2-ene, which is subsequently hydrogenated to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 3,3-Dimethylpentan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the amine to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and base are commonly used to oxidize the amine group.
Reduction: Reductive amination can be used to synthesize tertiary amines from this compound.
Substitution: Halogenating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3,3-Dimethylpentan-1-amine has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethylpentan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The primary amine group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application .
Comparison with Similar Compounds
3,3-Dimethylpentane: An isomer of heptane with similar structural features but lacking the amine group.
Amylamine: A primary aliphatic amine with a similar carbon chain length but different branching.
Uniqueness: 3,3-Dimethylpentan-1-amine is unique due to the presence of two methyl groups at the third carbon position, which influences its chemical reactivity and physical properties. This structural feature distinguishes it from other amines and hydrocarbons, making it valuable for specific applications.
Properties
Molecular Formula |
C7H17N |
---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
3,3-dimethylpentan-1-amine |
InChI |
InChI=1S/C7H17N/c1-4-7(2,3)5-6-8/h4-6,8H2,1-3H3 |
InChI Key |
VJYYSQMXJLHCDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)CCN |
Origin of Product |
United States |
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